molecular formula C11H15NO2 B6205615 methyl 2-amino-2-methyl-3-phenylpropanoate CAS No. 64282-11-7

methyl 2-amino-2-methyl-3-phenylpropanoate

Cat. No. B6205615
CAS RN: 64282-11-7
M. Wt: 193.2
InChI Key:
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Description

Methyl 2-amino-2-methyl-3-phenylpropanoate (MAMP) is an organic compound that has been studied extensively for its potential applications in the scientific and medical fields. It is a colorless, crystalline solid with a molecular weight of 184.25 g/mol and a melting point of 84-86°C. MAMP is a versatile compound that can be used for a variety of purposes, including synthesis, research, and medical applications.

Scientific Research Applications

  • Synthesis and Structural Applications :

    • Methyl (S)-2-isocyanato-3-phenylpropanoate is used in the synthesis of amino acid ester isocyanates, indicating its role in creating diverse chemical structures (Tsai et al., 2003).
    • Synthesis of novel N-(α-bromoacyl)-α-amino esters, including methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate, demonstrates its utility in creating compounds with potential biological activity (Yancheva et al., 2015).
    • The compound has been used in meta-C–H arylation and methylation of 3-phenylpropanoic acid, indicating its relevance in cross-coupling chemical reactions (Wan et al., 2013).
  • Chemical Resolution and Characterization :

    • Studies have utilized this compound for chemical resolution and assignment of absolute configuration, showing its importance in understanding stereochemistry (Drewes et al., 1992).
    • Its derivatives have been synthesized and characterized, indicating its role in the development of novel chemical entities (Wang Yuan-chao, 2011).
  • Biological and Pharmacological Studies :

    • Enzymatic resolution of β-amino methyl esters using lipase B from Candida antarctica has been reported, showing its potential in biocatalysis (Escalante, 2008).
    • The compound has been utilized in the synthesis of modified side chains of taxol, a notable chemotherapeutic agent (Davis & Reddy, 1994).
  • Sensor and Detection Applications :

    • Methyl-3-(2-hidroxy-5-nitrophenyl amino)-3-phenylpropanoate based colorimetric sensor has been developed for oxyanions, indicating its use in chemical sensing technologies (Suryanti et al., 2020).

properties

IUPAC Name

methyl 2-amino-2-methyl-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOFJPZFGBKAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64282-11-7
Record name methyl 2-amino-2-methyl-3-phenylpropanoate
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